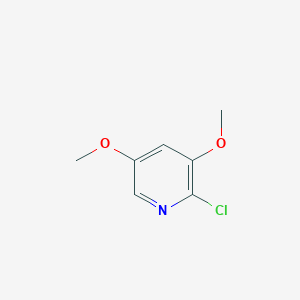

2-Chloro-3,5-dimethoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

2-chloro-3,5-dimethoxypyridine |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 |

InChI Key |

ORHJHYLXRPBAAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Chloro 3,5 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental process for the introduction of various functional groups. In the case of 2-Chloro-3,5-dimethoxypyridine, the reactivity of the C2-chlorine atom is significantly influenced by the electronic properties of the pyridine nitrogen and the methoxy (B1213986) substituents.

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. thermofishersci.inyoutube.com This activation is a consequence of the nitrogen's ability to stabilize the negative charge that develops in the intermediate of the substitution reaction, often referred to as a Meisenheimer complex. thermofishersci.inmdpi.com The presence of the nitrogen atom in the heterocyclic ring makes the pyridine system more electron-deficient compared to a corresponding benzene (B151609) ring, thus facilitating the attack of a nucleophile. thermofishersci.in Specifically, the nitrogen atom provides stabilization for the anionic intermediate formed during the addition-elimination mechanism of the SNAr reaction. thermofishersci.in

The regioselectivity of nucleophilic attack on substituted pyridines is a critical aspect of their synthetic utility. In many instances, nucleophilic attack on halopyridines occurs preferentially at the ortho and para positions relative to the ring nitrogen. youtube.com This preference is attributed to the fact that these positions are the most electron-deficient within the pyridine ring. youtube.com For this compound, the chlorine is situated at the ortho position (C2), which is an activated site for SNAr.

While there is a general preference for attack at the C2 and C6 positions of the pyridine ring, the presence of other substituents can influence the final outcome. Computational models, such as those based on calculating LUMO (Lowest Unoccupied Molecular Orbital) energies and molecular electrostatic potential (ESP) maps, can be employed to predict the most likely site of nucleophilic attack. wuxibiology.comchemrxiv.org These theoretical approaches help in understanding and predicting the regioselectivity in complex substituted systems. wuxibiology.comchemrxiv.org

Electron-withdrawing groups, such as the nitro groups in well-studied systems like 2-chloro-3,5-dinitropyridine (B146277), significantly stabilize the Meisenheimer complex by delocalizing the negative charge. researchgate.netresearchgate.net In this compound, the ring nitrogen plays a crucial role in stabilizing this intermediate. thermofishersci.in The stability of the Meisenheimer complex can be influenced by the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net In some cases, these complexes can be stable enough to be isolated and characterized. wikipedia.orgnih.gov

Kinetic studies provide valuable insights into the reaction mechanisms of SNAr processes. By measuring reaction rates under various conditions, it is possible to elucidate the rate-determining step and the influence of different substituents on reactivity. researchgate.netudd.cl For instance, kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with anilines have shown a second-order process, consistent with a bimolecular SNAr mechanism. researchgate.net

The Brønsted-type plot analysis, which correlates the reaction rate with the basicity of the nucleophile, is a powerful tool for investigating the transition state structure. researchgate.netudd.cl A significant dependence of the rate on the nucleophile's pKa suggests a substantial degree of bond formation in the transition state. researchgate.net Such studies have been instrumental in distinguishing between stepwise and concerted mechanisms in SNAr reactions. researchgate.netfrontiersin.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in various palladium-catalyzed coupling reactions, leveraging the reactivity of the C-Cl bond.

Palladium-catalyzed cross-coupling reactions offer a versatile platform for the functionalization of this compound. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with a halide or pseudohalide. libretexts.orgthieme-connect.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The reaction is generally tolerant of a wide range of functional groups and has been successfully applied to the coupling of various aryl chlorides. uwindsor.ca The choice of ligand on the palladium catalyst is often crucial for achieving high efficiency, especially with less reactive chlorides. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the vinylation of aryl halides. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the halide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organostannane reagents. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction has a broad scope and can be used to form C-C bonds with various sp²-hybridized partners. wikipedia.org

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions involving chloro-pyridines, illustrating the general conditions and types of products that can be formed.

| Coupling Reaction | Aryl Halide Example | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | 3,5-dibromo-2,6-dimethylpyridine | 4-methoxyboronic acid | Pd(PPh₃)₄ | 3,5-diaryl-2,6-dimethylpyridine |

| Heck | Ethyl 4-iodobenzoate | Allyl alcohol | Pd catalyst | Substituted benzoate |

| Stille | 2-chloropyridines | Organostannane | Nickel catalyst | 2-alkylated pyridines |

This table provides illustrative examples of coupling reactions with related substrates to demonstrate the general principles and potential applications for this compound.

Steric and Electronic Influences on Cross-Coupling Outcomes

The success and regioselectivity of cross-coupling reactions involving this compound are significantly governed by both steric and electronic factors. The methoxy groups at the C3 and C5 positions are electron-donating, which can influence the electron density of the pyridine ring and, consequently, the reactivity of the C-Cl bond.

Steric hindrance can also play a crucial role. For instance, bulky ligands on the palladium catalyst can facilitate reactions with sterically hindered substrates. rsc.org In the context of this compound, the substituents on the pyridine ring can influence the approach of the catalyst and the coupling partner, thereby affecting the reaction outcome.

A study on the Suzuki-Miyaura coupling of 3-bromo-6-chloro-5-iodo-2,4-dimethylpyridine (B1379058) highlights the interplay of these effects. The 2,4-dimethyl groups create steric hindrance, directing reactions towards the less hindered 3-bromo and 5-iodo positions. Similarly, for this compound, the methoxy groups would be expected to influence the accessibility of the C2, C4, and C6 positions to incoming reagents.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent a valuable alternative and complement to palladium-based methods for the functionalization of halo-pyridines. These reactions, often referred to as Ullmann-type couplings, are particularly useful for the formation of carbon-heteroatom bonds. tcichemicals.com

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of copper-catalyzed cross-coupling reactions are applicable. These methods can be used to couple aryl halides with amines, phenols, and thiols. tcichemicals.com The choice of ligand is critical in these reactions to prevent side reactions and to stabilize the active copper catalyst. tcichemicals.com For instance, diamine and dicarbonyl compounds have been shown to be effective ligands. tcichemicals.com

The development of more practical copper-mediated coupling reactions has overcome some of the limitations of earlier methods, such as the need for stoichiometric amounts of copper and harsh reaction conditions. tcichemicals.com Modern protocols often proceed at lower temperatures and with catalytic amounts of the copper reagent. tcichemicals.com

Electrophilic Aromatic Substitution (EAS) Potentials

Activating Effects of Methoxy Substituents

The two methoxy groups at the C3 and C5 positions of this compound have a profound influence on its reactivity in electrophilic aromatic substitution (EAS) reactions. Methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. youtube.com This increased electron density makes the pyridine ring more nucleophilic and thus more reactive towards electrophiles. youtube.com

In general, substituents that donate electrons to an aromatic ring increase the rate of electrophilic aromatic substitution compared to the unsubstituted ring. For example, an -OH group, which is electronically similar to a methoxy group, can make a benzene ring 1000 times more reactive than benzene itself in nitration reactions. libretexts.org Conversely, deactivating groups, such as the chloro group at the C2 position, decrease the reactivity of the ring.

Directing Effects on Electrophilic Attack

The methoxy groups in this compound are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.com In the case of this compound, the positions ortho to the C3-methoxy group are C2 and C4, and the position para is C6. The positions ortho to the C5-methoxy group are C4 and C6, and the position para is C2.

The chlorine atom at the C2 position is a deactivating group but is also ortho, para-directing. libretexts.org However, its directing effect is generally weaker than that of the strongly activating methoxy groups.

Therefore, the regioselectivity of electrophilic attack on this compound will be a result of the combined directing effects of the three substituents. The strongly activating methoxy groups will primarily dictate the positions of substitution, which are expected to be the C4 and C6 positions, as the C2 position is already substituted. The C4 position is ortho to both methoxy groups, and the C6 position is para to the C3-methoxy group and ortho to the C5-methoxy group, making these positions electronically enriched and favorable for electrophilic attack.

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is influenced by the nature of its substituents. While specific studies on the oxidation and reduction of this particular compound are not prevalent in the provided search results, general principles of redox reactions involving similar functional groups can be inferred.

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, the methoxy groups could potentially be susceptible to oxidation under strong oxidizing conditions, leading to cleavage of the methyl group or other transformations.

Reduction: The chloro group at the C2 position can be a site for reduction. Catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst, is a common method for the reduction of aryl halides to the corresponding hydrocarbon. This process involves the replacement of the chlorine atom with a hydrogen atom.

The following table summarizes potential oxidation and reduction reactions based on the functional groups present in this compound.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Potential Product |

| Reduction of Chloro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3,5-dimethoxypyridine (B18298) |

| Oxidation of Methoxy Groups | Strong Oxidizing Agents | Potential for demethylation or ring modification |

It is important to note that the actual outcome of oxidation and reduction reactions can be highly dependent on the specific reagents and reaction conditions employed.

Oxidation to Pyridine N-Oxides

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that alters the electronic properties and reactivity of the ring. While specific studies on the N-oxidation of this compound are not extensively documented, the oxidation of related chloropyridines and substituted pyridines provides insight into potential synthetic routes.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine N-oxide using hydrogen peroxide. echemi.comrsc.org A patented method describes the use of hydrogen peroxide with a mesoporous molecular sieve catalyst (MCM-41) to achieve high yields of 2-chloropyridine N-oxide. echemi.com Another approach involves the use of sodium perborate (B1237305) in acetic acid. nih.gov

The general conditions for these oxidations are summarized in the table below. The choice of reagent and conditions often depends on the stability of the substituents on the pyridine ring. For this compound, milder conditions would be preferable to avoid potential side reactions involving the methoxy groups.

Table 1: General Methods for the Oxidation of Chloropyridines to N-Oxides

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | MCM-41 molecular sieve / Water | 40-90 | >98 | echemi.com |

| Hydrogen Peroxide | TS-1 molecular sieve / Water | 65-80 | ~99 | rsc.org |

| Sodium Perborate | Acetic Acid | Not specified | Not specified | nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | Room Temperature | High | General Method |

Reductive Dehalogenation of the C2-Chlorine

The removal of the chlorine atom at the C2 position represents a significant transformation, yielding 3,5-dimethoxypyridine. This reductive dehalogenation can be achieved through various methods, although specific literature for this compound is sparse. General methods for the hydrodehalogenation of chloroarenes and chloropyridines are applicable.

One effective method involves palladium-catalyzed reduction using a hydride source. For example, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium(II) acetate (B1210297) catalyst and potassium fluoride (B91410) has been shown to reduce various chloroarenes, including 2-chloropyridine, at room temperature with high yields. msu.edu This method is compatible with a range of functional groups, including ethers, which is relevant for the methoxy groups present in the target molecule. msu.edu

Alternative methods for reductive dehalogenation include the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The choice of method would depend on the desired selectivity and the compatibility with the methoxy substituents.

Table 2: Potential Methods for Reductive Dehalogenation of this compound

| Reagent System | Conditions | Comments | Reference |

|---|---|---|---|

| Pd(OAc)₂, PMHS, KF | Room Temperature, THF/Water | Mild conditions, high yields for various chloroarenes. | msu.edu |

| H₂, Pd/C | Varies (pressure, temperature) | Common hydrogenation method, may require optimization. | General Method |

| NaBH₄, PdCl₂ | Room Temperature, Methanol (B129727) | Effective for some chloropyridines. | General Method |

Transformations of Methoxy Groups Under Reducing or Oxidizing Conditions

The methoxy groups at the 3 and 5-positions of the pyridine ring can undergo transformations under both reducing and oxidizing conditions, although they are generally considered stable.

Under strongly reducing conditions, such as those employing strong acids like hydrobromic acid or Lewis acids like boron tribromide, demethylation of the methoxy groups can occur to yield the corresponding hydroxypyridines. This process involves the cleavage of the methyl-oxygen bond. wikipedia.org The conditions required for demethylation are often harsh. wikipedia.org

Nucleophilic substitution of a methoxy group on a pyridine ring is also possible, particularly if the ring is activated by electron-withdrawing groups. While the chloro group at C2 provides some activation, direct substitution of the methoxy groups in this compound would likely require forcing conditions or the use of a strong nucleophile. A study on 3-methoxypyridines showed that nucleophilic amination can occur with the assistance of a sodium hydride-iodide composite. ntu.edu.sg

Under certain oxidative conditions, particularly with powerful oxidants, degradation of the pyridine ring or the methoxy groups could occur. However, the methoxy groups are generally stable to the mild oxidizing agents used for N-oxide formation. Dioxygenase enzymes have been shown to catalyze O-demethylation in biological systems, a process that involves oxidation. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

For instance, if one of the methoxy groups were demethylated to a hydroxyl group and the C2-chloro was substituted with a group containing a reactive electrophile, an intramolecular cyclization could lead to the formation of a fused heterocyclic system. The feasibility of such a reaction would depend on the length and nature of the linking chain. Studies on pyridine-substituted pyrimidines have demonstrated the concept of pseudo-cyclization through intramolecular hydrogen bonding to create potent enzyme inhibitors. nih.govacs.orgrti.org

Rearrangement reactions of pyridine derivatives are also known, but are highly dependent on the specific substituents and reaction conditions. Without a specific reactive handle, this compound itself is unlikely to undergo spontaneous rearrangement.

Stereochemical Aspects of Reactions Involving Pyridine Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit stereoisomerism. Stereochemical considerations become important in reactions where a new stereocenter is created.

For example, in a nucleophilic substitution reaction at the C2 position where the incoming nucleophile is chiral, or in the presence of a chiral catalyst, the formation of diastereomeric products could be possible. However, the mechanism of nucleophilic aromatic substitution on pyridines typically proceeds through an achiral Meisenheimer-type intermediate, and without a chiral influence, the product would be racemic if a new stereocenter is formed. echemi.comstackexchange.comvaia.com

Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. echemi.comstackexchange.comvaia.com The stereochemical outcome of reactions at prochiral centers on substituents attached to the pyridine ring would be governed by the principles of asymmetric synthesis, depending on the reagents and catalysts employed.

Computational Chemistry and Theoretical Studies on 2 Chloro 3,5 Dimethoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying substituted pyridine (B92270) systems.

DFT calculations are instrumental in determining the ground-state electronic structure and equilibrium geometry of 2-Chloro-3,5-dimethoxypyridine. These calculations can precisely predict bond lengths, bond angles, and dihedral angles. For substituted pyridines, DFT studies reveal how different functional groups influence the electron density distribution and geometry of the aromatic ring. ias.ac.inresearchgate.net

In this compound, the electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing chloro (-Cl) group, along with the inherent electronegativity of the ring nitrogen, create a complex electronic environment. DFT calculations can quantify these effects. The methoxy groups are expected to increase electron density on the pyridine ring through resonance, while the chlorine atom withdraws electron density via induction. The calculations would elucidate the net effect on properties such as the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, and the charge accumulation on the pyridyl nitrogen. researchgate.net The resulting geometry reflects a balance of these electronic influences and steric effects.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value/Trend | Influence of Substituents |

| C2-Cl Bond Length | The distance between the C2 carbon and the chlorine atom. | --- | Standard for sp² C-Cl bonds, may be slightly modulated by ring electronics. |

| C-N Bond Lengths | The distances between the ring nitrogen and adjacent carbons (C2 and C6). | C2-N bond may differ from C6-N bond. | Affected by the electronic pull of the chlorine atom and the overall electron density. researchgate.net |

| C-O Bond Lengths | The distances in the methoxy groups. | --- | Typical for aryl ethers. |

| C-C-N Bond Angles | The angles within the pyridine ring involving the nitrogen atom. | --- | Distortions from ideal pyridine geometry due to steric and electronic effects of substituents. researchgate.net |

| Dihedral Angles (C-O-C-C) | The rotational orientation of the methoxy groups relative to the pyridine ring. | Non-planar | The orientation is determined by minimizing steric hindrance with adjacent ring positions. |

DFT is a powerful tool for mapping out potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, intermediates, and transition states. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Kinetic studies on similar compounds, such as 2-chloro-3,5-dinitropyridine (B146277), suggest that the SNAr mechanism proceeds through a two-stage process involving the formation of a Meisenheimer-type intermediate. researchgate.net The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step. researchgate.net DFT calculations can model this entire pathway for this compound. By calculating the energies of the reactants, the transition state (TS), the intermediate (a σ-complex), and the products, a detailed reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is crucial for predicting reaction rates, and confirms the stability of the proposed intermediate. The calculated geometry of the transition state reveals the nature of bond formation and breaking during this critical phase of the reaction.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior as a nucleophile or an electrophile. youtube.com

For this compound, FMO analysis performed using DFT provides critical insights:

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). The presence of two electron-donating methoxy groups is expected to raise the energy of the HOMO, making the molecule a potential electron donor in certain reactions. The electron density of the HOMO is likely distributed across the pyridine ring and the oxygen atoms of the methoxy groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO's energy and location indicate the most probable site for nucleophilic attack. In halogenated heterocyclic compounds, the LUMO or a higher unoccupied orbital (like LUMO+1) often has significant lobes centered on the carbon atom attached to the halogen. wuxibiology.com For this compound, the LUMO is expected to be localized significantly on the C2-Cl bond, making the C2 carbon the primary electrophilic site for an SNAr reaction.

Table 2: Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

| Orbital | Description | Predicted Characteristics for this compound | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Relatively high energy level due to electron-donating -OCH₃ groups. Density spread over the ring and methoxy groups. | Indicates potential nucleophilic character of the ring system. |

| LUMO | Lowest energy orbital without electrons. | Low energy level. Significant orbital coefficient on the C2 carbon atom. | Marks the C2 position as the primary site for nucleophilic attack, facilitating the displacement of the chloro group. wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Moderate. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Molecular Dynamics Simulations to Understand Reaction Pathways

While DFT calculations on stationary points (reactants, products, transition states) provide crucial energetic information, Molecular Dynamics (MD) simulations offer a dynamic perspective on reaction pathways. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The methoxy groups can rotate, leading to different conformers. MD can explore the conformational flexibility and identify the most stable or reactive conformations in a solvent environment.

Simulate Solvent Effects: Reactions are profoundly influenced by the surrounding solvent. MD explicitly includes solvent molecules, allowing for the study of solvation/desolvation effects on the reactants and transition state, which can significantly alter the reaction's energy barrier.

Trace Reaction Trajectories: By starting a simulation from the transition state geometry, MD can trace the reaction path forward to products and backward to reactants, providing a dynamic picture of the bond-forming and bond-breaking processes. This can reveal dynamic effects not captured by static models.

Although computationally more intensive, MD simulations, particularly those combined with quantum mechanics methods (ab initio MD), provide a more realistic and detailed understanding of the reaction pathway in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov A QSAR model can be developed to predict the reactivity of novel substituted pyridines without synthesizing and testing each one.

To predict the reactivity of this compound analogues in an SNAr reaction, a QSAR study would involve the following steps:

Data Set Compilation: A series of related 2-chloropyridine (B119429) derivatives with experimentally measured reaction rates (the dependent variable) would be assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors (the independent variables) are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once validated, the QSAR model could be used to predict the reactivity of this compound or other newly designed analogues.

Table 3: Relevant Molecular Descriptors for a QSAR Model of Reactivity

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, partial atomic charges on C2, dipole moment | Quantify the electronic nature of the molecule, which governs its ability to participate in polar reactions. nih.gov |

| Steric | Molar volume, surface area, specific steric parameters (e.g., Taft's Es) | Describe the size and shape of the molecule and substituents, which can influence the accessibility of the reaction center. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerically encode information about molecular branching and structure. |

| Quantum Chemical | Activation energy from DFT, hardness, electrophilicity index | Directly calculated properties related to reactivity that can serve as powerful descriptors. ias.ac.in |

Applications of 2 Chloro 3,5 Dimethoxypyridine As a Versatile Chemical Building Block

Synthesis of Advanced Pyridine (B92270) and Heterocyclic Derivatives

The functional group array of 2-Chloro-3,5-dimethoxypyridine makes it a potentially valuable precursor for generating more complex molecular architectures. The chloro-substituent, in particular, serves as a versatile handle for introducing molecular diversity.

Precursor for Polysubstituted Pyridine Scaffolds

The creation of polysubstituted pyridines is a central goal in medicinal and materials chemistry, as the substitution pattern dictates the molecule's function. While general methods for synthesizing substituted pyridines, such as the Hantzsch synthesis or Kröhnke reaction, are well-established for building the ring from acyclic precursors, the functionalization of pre-existing pyridine rings is a more direct approach. acsgcipr.orgorganic-chemistry.org Compounds like this compound are designed for such post-synthesis modification. The chlorine atom at the C2 position can be replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, thereby attaching diverse aryl, heteroaryl, or alkyl groups to the pyridine core. However, specific, detailed research findings on the use of this compound as a precursor for a broad range of polysubstituted pyridine scaffolds are not extensively documented in publicly available literature.

Enabling Access to Complex Organic Molecules

The journey from simple, commercially available starting materials to complex, high-value organic molecules often involves a series of strategic synthetic steps. Heterocyclic building blocks are crucial components in this process. While this compound is commercially available and possesses the necessary functional groups to act as a key intermediate in multi-step syntheses, specific examples of its incorporation into the total synthesis of complex natural products or other intricate organic molecules are not prominently featured in scientific databases. Its structural motif is, however, relevant to classes of molecules with significant biological activity.

Preparation of Chiral Pyridine Derivatives

Chirality is a critical feature in modern drug design, as different enantiomers of a molecule can have vastly different biological effects. The synthesis of enantiomerically pure chiral pyridine derivatives is therefore of high importance. This can be achieved through asymmetric synthesis or by resolving a racemic mixture. While the pyridine scaffold is a component of many chiral ligands and catalysts, the specific use of this compound as a starting material for the preparation of chiral pyridine derivatives is not detailed in the reviewed scientific literature.

Role as an Intermediate in Pharmaceutical Synthesis (General Principles)

The pyridine heterocycle is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents. The specific substitution pattern on the pyridine ring is key to modulating pharmacological activity, selectivity, and metabolic stability.

Common Scaffold for Heterocyclic API Development

Active Pharmaceutical Ingredients (APIs) with heterocyclic cores are ubiquitous in medicine. The pyridine ring, due to its ability to engage in hydrogen bonding and its unique electronic properties, is a favored structural unit. ntu.edu.sg Substituted chloropyridines are valuable intermediates because the chloro group can be readily displaced by nucleophiles, such as amines or thiols, which are common functionalities in biological systems and other molecular fragments. This reactivity allows for the assembly of larger, more complex drug candidates. While this compound fits this profile as a useful synthetic intermediate, its designation as a common scaffold for a wide range of APIs is not broadly established in the literature, which more frequently cites other pyridine derivatives. Its utility appears more specialized, particularly towards specific structural classes of molecules.

Building Block for Proton Pump Inhibitor Related Structures

A prominent class of drugs for treating acid-related gastrointestinal disorders is the Proton Pump Inhibitors (PPIs). The chemical backbone of many first-generation PPIs is a 2-pyridylmethylsulfinylbenzimidazole structure. organic-chemistry.org This core consists of a substituted pyridine ring linked to a benzimidazole (B57391) ring system.

The synthesis of these molecules requires a suitably functionalized pyridine intermediate. For instance, the widely known PPI Omeprazole features a dimethoxy- and dimethyl-substituted pyridine ring. While the direct precursor for Omeprazole is typically 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the underlying dimethoxypyridine motif highlights the importance of this substitution pattern. acsgcipr.orgbldpharm.com this compound represents a structurally related building block that can be used to synthesize analogs and derivatives of PPIs. Its chloro and methoxy (B1213986) groups offer handles for synthetic modification to explore structure-activity relationships in the development of new potential anti-ulcer agents.

Intermediacy in Agrochemical Synthesis (General Principles)

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its pyridine ring, substituted with both a chloro group and two methoxy groups, provides multiple reactive sites for further chemical transformations. The chlorine atom can be displaced through nucleophilic substitution reactions, while the methoxy groups can be cleaved or modified. This versatility allows for the construction of complex molecular architectures characteristic of modern crop protection agents.

The structural motif of a substituted pyridine is a common feature in a number of commercial agrochemicals. For instance, various 2-chloropyridine (B119429) derivatives are precursors to potent herbicides. epo.org The synthesis of certain herbicidal compounds often involves the use of 2-chloro-5-methylpyridine (B98176) as an intermediate. epo.org This highlights the general importance of the 2-chloropyridine scaffold in creating molecules with herbicidal activity.

While direct synthesis examples starting from this compound are not extensively detailed in the provided search results, the general principles of using chloropyridine derivatives in agrochemical synthesis are well-established. For example, trifluoromethylpyridine derivatives, which can be synthesized from chloropyridine precursors, are key components in numerous herbicides and insecticides. semanticscholar.orgnih.gov The synthesis of these agrochemicals often involves multi-step processes where the chloropyridine core is elaborated with other functional groups to achieve the desired biological activity. semanticscholar.orgnih.gov

The development of novel insecticides also leverages the reactivity of chloropyridine intermediates. For example, new classes of insecticides have been designed and synthesized using substituted chloropyridine derivatives as starting materials.

Table 1: Examples of Agrochemicals Derived from Substituted Pyridines

| Agrochemical Class | Precursor Type | Example of Commercial Product |

| Herbicides | 2-chloro-5-methylpyridine | Fluazifop-butyl epo.org |

| Herbicides | 2,3-dichloro-5-(trifluoromethyl)pyridine | Haloxyfop-methyl nih.gov |

| Insecticides | Substituted chloropyridines | Not specified |

Applications in Materials Science and Catalysis

The unique electronic and structural properties of this compound also lend themselves to applications in materials science and catalysis. The pyridine nitrogen can coordinate to metal centers, and the substituted ring can be incorporated into larger molecular frameworks.

While specific examples of incorporating this compound into polymers were not found in the search results, the general principle of using functionalized monomers to tune polymer properties is a cornerstone of materials science. The reactivity of the chloro- and methoxy- groups on the pyridine ring would, in principle, allow for its integration into polymer chains through various polymerization techniques. This could impart specific thermal, optical, or electronic properties to the resulting material.

The pyridine nitrogen atom in this compound makes it a potential precursor for the synthesis of ligands for metal-based catalysts. Pyridine-containing ligands are widely used in catalysis due to their ability to form stable complexes with a variety of transition metals. These complexes can then be employed to catalyze a wide range of organic transformations.

For instance, ruthenium(II) complexes supported by pyridine-derived ligands have been investigated as catalyst precursors for reactions like ethylene (B1197577) hydrophenylation. mdpi.com The electronic and steric properties of the pyridine ligand can significantly influence the activity and selectivity of the catalyst. By modifying the substituents on the pyridine ring, such as with methoxy groups, it is possible to fine-tune the electronic environment of the metal center, thereby optimizing catalytic performance. The synthesis of such ligands often involves the functionalization of a pyridine precursor, a role for which this compound is suited.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of polysubstituted pyridines often involves multi-step processes with harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. vcu.edu This leads to significant waste generation and high production costs, particularly problematic for the large-scale synthesis required in the pharmaceutical and agrochemical industries. vcu.edu Future research is increasingly focused on developing more sustainable and economical synthetic strategies.

Key areas of development include:

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single flask to form a complex product, are highly atom-economical and reduce the need for intermediate purification steps. researchgate.netnih.govresearcher.life The development of novel multi-component reactions for the synthesis of functionalized pyridines is a significant trend. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. vcu.edu Adapting and optimizing the synthesis of 2-Chloro-3,5-dimethoxypyridine and its derivatives for flow systems could lead to significant cost reductions and increased efficiency. vcu.edu One notable example in pyridine (B92270) synthesis has demonstrated a reduction in production steps and a significant increase in yield, highlighting the potential of this technology. vcu.edu

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, and the development of reusable, heterogeneous catalysts are central to green chemistry principles. researchgate.netnih.gov Research into solid-supported catalysts and reactions in aqueous media for pyridine synthesis is an active area of investigation. researchgate.net

| Synthetic Strategy | Advantages | Challenges for this compound |

| One-Pot Reactions | High atom economy, reduced waste, fewer steps | Achieving high regioselectivity with multiple reactive sites. |

| Flow Chemistry | Improved safety, scalability, and efficiency | Initial optimization of reaction parameters for the specific substrate. |

| Green Catalysis | Reduced environmental impact, catalyst reusability | Catalyst deactivation and leaching, ensuring high activity and selectivity. |

Exploration of Novel Catalytic Systems for Challenging Functionalizations

The functionalization of the pyridine ring, particularly at positions other than C2, remains a significant challenge due to the electronic nature of the heterocycle. nih.govnih.gov The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound.

Emerging catalytic approaches include:

Transition-Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition metals, metal-free catalytic systems are being explored. jiaolei.group These can involve organocatalysis or the use of main-group elements to activate the pyridine ring or the coupling partner. jiaolei.group

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govacs.org This methodology allows for the generation of radical intermediates that can participate in a variety of transformations, offering new avenues for the functionalization of pyridines. acs.org

Rare-Earth Metal Catalysis: Catalysts based on rare-earth metals have shown promise in the C-H functionalization of pyridines, offering unique reactivity and selectivity profiles compared to traditional transition metals. beilstein-journals.org

Investigation of Undiscovered Reactivity Patterns of Methoxy-Halopyridines

The interplay between the electron-withdrawing chloro-substituent and the electron-donating methoxy (B1213986) groups in this compound creates a unique electronic landscape. This can lead to unexpected reactivity patterns that are yet to be fully explored. The methoxy groups can influence the reactivity of the chlorine at the 2-position, potentially making it more or less susceptible to nucleophilic substitution compared to other chloropyridines. uoanbar.edu.iq

Future investigations may focus on:

Dearomatization-Rearomatization Strategies: Temporary dearomatization of the pyridine ring can open up new pathways for functionalization, allowing for reactions that are not possible with the aromatic system. nih.govresearchgate.net

Controlled Halogen Dance Reactions: The migration of the halogen atom around the pyridine ring under specific conditions could provide access to a range of isomers that are otherwise difficult to synthesize.

Activation of C-H Bonds: While the chlorine atom provides a handle for cross-coupling reactions, the direct functionalization of the C-H bonds at positions 4 and 6 would be a highly atom-economical approach to further elaborate the scaffold. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Applications in the context of this compound could include:

Predicting Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations, saving significant experimental effort. mdpi.com

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to target molecules, including complex derivatives of this compound. nih.gov

Automated Synthesis: The integration of AI with robotic platforms can enable the automated execution of chemical syntheses, allowing for high-throughput screening of reaction conditions and the rapid discovery of optimal protocols. nih.gov

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Faster identification of successful reaction conditions for functionalization. |

| Retrosynthetic Analysis | Design of more efficient and novel synthetic pathways to derivatives. |

| Automated Synthesis | High-throughput optimization of reaction conditions for this specific substrate. |

Design of Highly Regioselective and Stereoselective Transformations

For applications in fields such as pharmaceuticals, the precise three-dimensional arrangement of atoms in a molecule is critical. Therefore, the development of highly regioselective and stereoselective methods for the functionalization of this compound is of paramount importance.

Future research will likely focus on:

Ligand-Controlled Regioselectivity: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the transformation. beilstein-journals.org The design of new ligands specifically tailored for the functionalization of substituted pyridines is a key area of research.

Substrate-Controlled Reactions: Exploiting the inherent electronic and steric properties of this compound to direct the outcome of a reaction is an elegant and efficient strategy.

Asymmetric Catalysis: For the introduction of chiral centers, the development of enantioselective catalytic methods is essential. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the reaction.

The continued exploration of these emerging methodologies will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a valuable building block in the creation of new and functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.